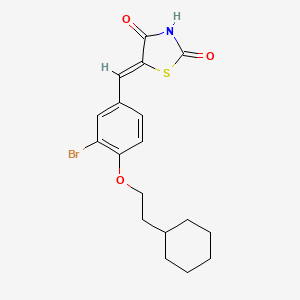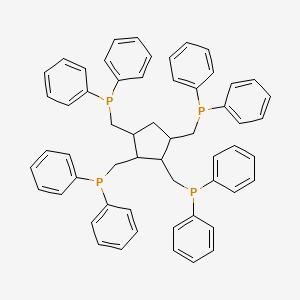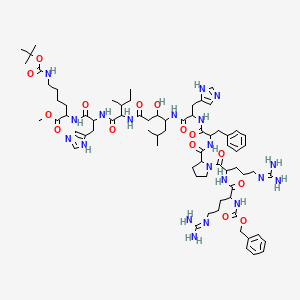
Nvp 2; nvp2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NVP-2 is a potent and selective ATP-competitive cyclin-dependent kinase 9 (CDK9) inhibitor. It inhibits CDK9/CycT activity with an IC50 value of 0.514 nM. NVP-2 also displays inhibitory effects on CDK1/CycB, CDK2/CycA, and CDK16/CycY kinases with IC50 values of 0.584 µM, 0.706 µM, and 0.605 µM, respectively . This compound is primarily used in scientific research for its ability to induce cell apoptosis and inhibit the proliferation of leukemia cells .
Métodos De Preparación
The synthesis of NVP-2 involves several steps:
Starting Materials: Malononitrile and 1-bromo-2-(2-bromoethoxy)ethane.
Cyclization and Reduction: These starting materials undergo successive cyclization and reduction.
Nucleophilic Substitution: The intermediate product is then subjected to nucleophilic substitution with 2-bromo-6-fluoropyridine.
Suzuki–Miyaura Reaction: The product from the previous step undergoes a Suzuki–Miyaura reaction with (5-chloro-2-fluoropyridin-4-yl)boronic acid.
Deprotection: The final step involves deprotection to yield the target product, NVP-2.
Análisis De Reacciones Químicas
NVP-2 undergoes various chemical reactions, including:
Oxidation: NVP-2 can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.
Reduction: The compound can be reduced, particularly during its synthesis process.
Substitution: NVP-2 undergoes nucleophilic substitution reactions, as seen in its synthetic route.
Common reagents used in these reactions include malononitrile, 1-bromo-2-(2-bromoethoxy)ethane, and 2-bromo-6-fluoropyridine. The major products formed from these reactions are intermediates that eventually lead to the synthesis of NVP-2 .
Aplicaciones Científicas De Investigación
NVP-2 has a wide range of scientific research applications:
Chemistry: It is used as a probe to study the inhibition of CDK9/CycT activity.
Biology: NVP-2 is employed in research to understand cell apoptosis and the inhibition of leukemia cell proliferation.
Medicine: The compound shows potential as an antitumor agent, particularly in the treatment of leukemia.
Industry: NVP-2 is used in the development of new therapeutic agents targeting CDK9.
Mecanismo De Acción
NVP-2 exerts its effects by inhibiting CDK9/CycT activity. This inhibition blocks RNA polymerase II-mediated transcription by preventing CDK9-dependent phosphorylation of the RNA polymerase II C-terminal domain. This leads to the induction of apoptosis and inhibition of cell proliferation . The molecular targets involved include CDK9, CDK1, CDK2, and CDK16 .
Comparación Con Compuestos Similares
NVP-2 is unique in its high selectivity and potency as a CDK9 inhibitor. Similar compounds include:
SNS-032 (BMS-387032): Another CDK inhibitor, but less potent compared to NVP-2 in inducing apoptosis and inhibiting cell proliferation.
Flavopiridol: A broad-spectrum CDK inhibitor with less selectivity for CDK9 compared to NVP-2.
NVP-2 stands out due to its high selectivity for CDK9 over other kinases, making it a valuable tool in scientific research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C27H37ClN6O2 |
|---|---|
Peso molecular |
513.1 g/mol |
Nombre IUPAC |
4-[[[6-[5-chloro-2-[[4-(1-methoxypropan-2-ylamino)cyclohexyl]amino]pyridin-4-yl]pyridin-2-yl]amino]methyl]oxane-4-carbonitrile |
InChI |
InChI=1S/C27H37ClN6O2/c1-19(16-35-2)32-20-6-8-21(9-7-20)33-26-14-22(23(28)15-30-26)24-4-3-5-25(34-24)31-18-27(17-29)10-12-36-13-11-27/h3-5,14-15,19-21,32H,6-13,16,18H2,1-2H3,(H,30,33)(H,31,34) |
Clave InChI |
XWQVQSXLXAXOPJ-UHFFFAOYSA-N |
SMILES canónico |
CC(COC)NC1CCC(CC1)NC2=NC=C(C(=C2)C3=NC(=CC=C3)NCC4(CCOCC4)C#N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(6-Bromo-2-pyridyl)oxymethyl]-3-fluorobenzonitrile](/img/structure/B12292918.png)

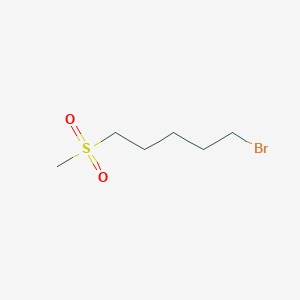
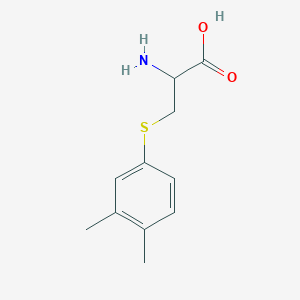
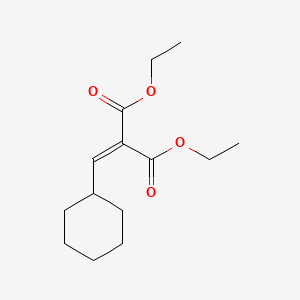
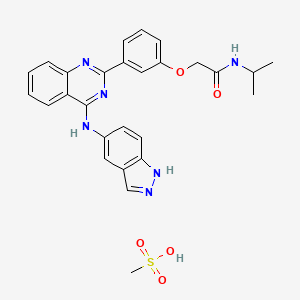
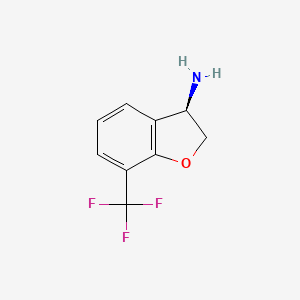


![3-Des[2-(Dimethylamino)ethyl]ZolmitriptanAcetonitrile](/img/structure/B12292978.png)
